molecular formula C5H10O3 B8504200 3,4-Dihydroxy-3-methylbutan-2-one

3,4-Dihydroxy-3-methylbutan-2-one

Cat. No. B8504200
M. Wt: 118.13 g/mol
InChI Key: ILAYTWAIZAKGGA-UHFFFAOYSA-N
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Patent
US06900215B2

Procedure details

A mixture of 3,4-dihydroxy-3-methylbutan-2-one (4.13 g, 35 mmol), acetone (25 ml) and p-toluenesulfonic acid monohydrate (33 mg, 0.18 mmol) in isohexane (75 ml) was heated in a Dean-Stark apparatus for 10 h. The solvent was removed by distillation at atmospheric pressure and the residue purified by chromatography on silica gel. Elution with 50% ether in isohexane afforded 1-(2,2,4-trimethyl-[1,3]dioxolan-4-yl)ethanone as a pale yellow liquid (5.1 g, 92%): δH (360 MHz, d6-DMSO) 1.29 (3H, s), 1.34 (3H, s), 1.36 (3H, s), 2.20 (3H, s), 3.69 (1H, d, J 9), 4.18 (1H, d, J 9).
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH3:8])([CH2:6][OH:7])[C:3](=[O:5])[CH3:4].[CH3:9][C:10]([CH3:12])=O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CCCC(C)C>[CH3:9][C:10]1([CH3:12])[O:1][C:2]([C:3](=[O:5])[CH3:4])([CH3:8])[CH2:6][O:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
4.13 g
Type
reactant
Smiles
OC(C(C)=O)(CO)C
Name
Quantity
25 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
33 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
75 mL
Type
solvent
Smiles
CCCC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated in a Dean-Stark apparatus for 10 h
Duration
10 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on silica gel
WASH
Type
WASH
Details
Elution with 50% ether in isohexane

Outcomes

Product
Name
Type
product
Smiles
CC1(OCC(O1)(C)C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.